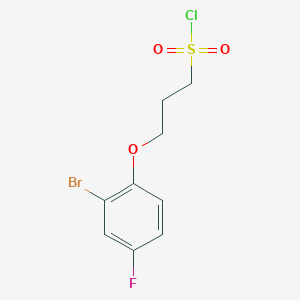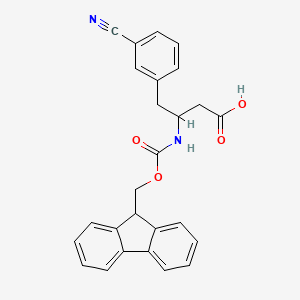
2-(2-Chloro-3-nitrophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-3-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5ClN2O2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted with a 2-chloro-3-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-nitrophenyl)acetonitrile typically involves the reaction of 2-chloro-3-nitrobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-3-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Products such as 2-(2-azido-3-nitrophenyl)acetonitrile or 2-(2-thiocyanato-3-nitrophenyl)acetonitrile.
Reduction: 2-(2-Chloro-3-aminophenyl)acetonitrile.
Hydrolysis: 2-(2-Chloro-3-nitrophenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-(2-Chloro-3-nitrophenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-3-nitrophenyl)acetonitrile depends on the specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-4-nitrophenyl)acetonitrile
- 2-(2-Chloro-5-nitrophenyl)acetonitrile
- 2-(2-Chloro-6-nitrophenyl)acetonitrile
Uniqueness
2-(2-Chloro-3-nitrophenyl)acetonitrile is unique due to the specific positioning of the chloro and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
108772-95-8 |
|---|---|
Fórmula molecular |
C8H5ClN2O2 |
Peso molecular |
196.59 g/mol |
Nombre IUPAC |
2-(2-chloro-3-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-6(4-5-10)2-1-3-7(8)11(12)13/h1-3H,4H2 |
Clave InChI |
UACNVUVLOFOJAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



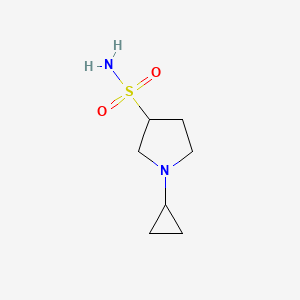

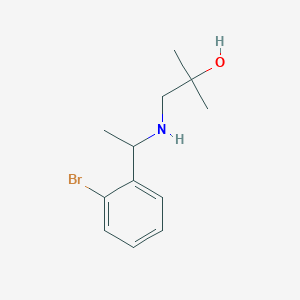
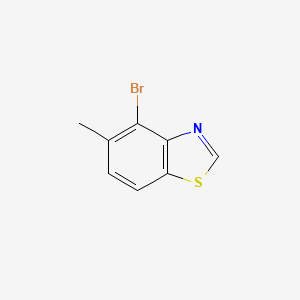

![2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13637535.png)

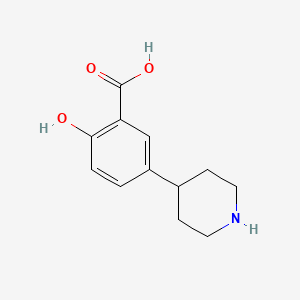
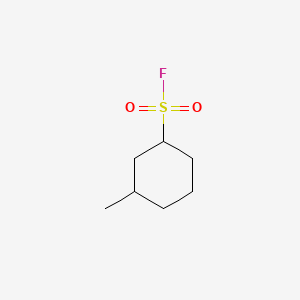

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13637569.png)
